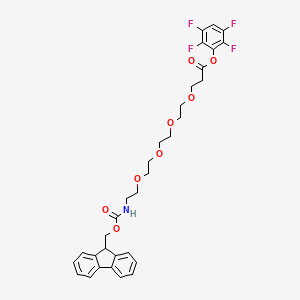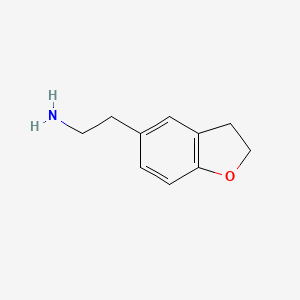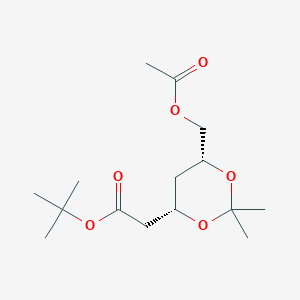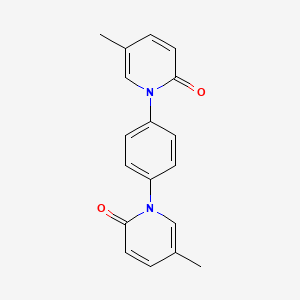
Phthalic Anhydride-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalic Anhydride-13C, also known as 1,3-Isobenzofurandione-13C6, is a labeled compound where the carbon atoms are enriched with the carbon-13 isotope. This compound is a derivative of phthalic anhydride, which is widely used in the chemical industry. The labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phthalic Anhydride-13C can be synthesized through the oxidation of naphthalene or o-xylene using molecular oxygen in the presence of a vanadium pentoxide catalyst. The reaction typically occurs in the gas phase at elevated temperatures. The labeled version, this compound, is prepared by using carbon-13 enriched precursors in the synthesis process .
Industrial Production Methods
The industrial production of phthalic anhydride involves the catalytic oxidation of o-xylene or naphthalene. The process uses a vanadium pentoxide catalyst and occurs in a fixed-bed or fluidized-bed reactor. The reaction conditions include temperatures ranging from 350°C to 400°C and the presence of molecular oxygen .
Análisis De Reacciones Químicas
Types of Reactions
Phthalic Anhydride-13C undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form phthalic acid.
Alcoholysis: Reacts with alcohols to form monoesters and diesters.
Ammonolysis: Reacts with ammonia to form phthalimide.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of an acid catalyst.
Ammonolysis: Ammonia gas or aqueous ammonia solution.
Major Products
Hydrolysis: Phthalic acid.
Alcoholysis: Monoesters and diesters of phthalic acid.
Ammonolysis: Phthalimide.
Aplicaciones Científicas De Investigación
Phthalic Anhydride-13C is used in various scientific research applications, including:
NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for studying molecular structures and dynamics.
Isotope Tracing: Used in metabolic studies to trace the pathways of carbon atoms in biological systems.
Material Science: Employed in the synthesis of labeled polymers and resins for studying material properties
Mecanismo De Acción
The primary mechanism of action of Phthalic Anhydride-13C involves its ability to undergo hydrolysis to form phthalic acid. This reaction is facilitated by the presence of water or alcohols. The phthalic acid formed can further participate in various biochemical and chemical reactions, exhibiting antioxidant and anti-inflammatory properties .
Comparación Con Compuestos Similares
Phthalic Anhydride-13C can be compared with other similar compounds such as:
Phthalic Anhydride: The non-labeled version, widely used in the production of plasticizers, dyes, and resins.
Phthalimide: A derivative used in the synthesis of various pharmaceuticals and agrochemicals.
Phthalic Acid: The hydrolyzed form of phthalic anhydride, used in the production of dyes and pigments
This compound is unique due to its carbon-13 labeling, which enhances its utility in NMR spectroscopy and isotope tracing studies.
Propiedades
Fórmula molecular |
C8H4O3 |
|---|---|
Peso molecular |
149.11 g/mol |
Nombre IUPAC |
2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i7+1 |
Clave InChI |
LGRFSURHDFAFJT-CDYZYAPPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)O[13C]2=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


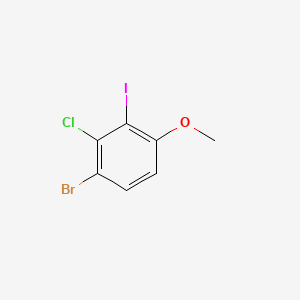

![6-Fluorobenzo[d][1,3]dioxol-4-amine](/img/structure/B13423146.png)
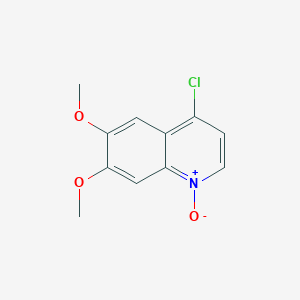
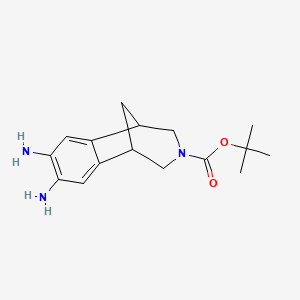
![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)
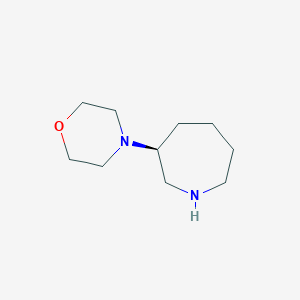
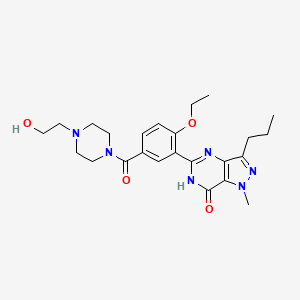
![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)
